molecular formula C16H23ClN2O B7925357 (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7925357
M. Wt: 294.82 g/mol
InChI Key: JCBJRGNWFQYXDM-MHTVFEQDSA-N
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Description

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide is a chiral amide derivative featuring a cyclopropane ring and a 3-chlorophenyl-substituted ethyl group. Its structure (Fig. 1) includes:

  • A butyramide backbone with a 2-amino group and a 3-methyl branch.
  • N-substituents: A cyclopropyl group and a 1-(3-chlorophenyl)ethyl moiety, introducing steric and electronic complexity.

![Fig. 1: Structure of this compound]

Properties

IUPAC Name

(2S)-2-amino-N-[1-(3-chlorophenyl)ethyl]-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-10(2)15(18)16(20)19(14-7-8-14)11(3)12-5-4-6-13(17)9-12/h4-6,9-11,14-15H,7-8,18H2,1-3H3/t11?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBJRGNWFQYXDM-MHTVFEQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C(C)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CC1)C(C)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 3-chloro-phenyl ethylamine: This can be achieved through the reduction of 3-chloroacetophenone using a suitable reducing agent such as sodium borohydride.

    Amidation: The final step involves the coupling of the cyclopropylated amine with 3-methylbutyric acid or its derivatives under amidation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry techniques are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the amide can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyclopropyl group and the 3-chloro-phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

(S)-2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-propionamide

  • Key Differences :
    • Substituent : 4-Bromo-benzyl group instead of 3-chloro-phenyl-ethyl.
    • Backbone : Propionamide (3-carbon chain) vs. butyramide (4-carbon chain).
    • Implications : The bromo substituent increases molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and alters electronic properties (weaker electronegativity than Cl). The shorter chain may reduce steric bulk .

2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide

  • Key Differences: Backbone: Acetamide (2-carbon chain) vs. butyramide. Substituents: Cyano and 3-methylbutan-2-yl group instead of 3-methyl-butyramide. The cyclopropane directly linked to the 3-chlorophenyl may increase rigidity .

(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide

  • Key Differences: Substituents: Indol-3-yl and cycloheptylpropyl groups instead of chloro-phenyl-ethyl and cyclopropyl.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
Target Compound C₁₅H₂₀ClN₂O 291.8 (calculated) Amide, amine, cyclopropane 3-Chloro-phenyl-ethyl, cyclopropyl, 3-methyl
(S)-2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-propionamide C₁₃H₁₆BrN₂O 309.2 (calculated) Amide, amine, cyclopropane 4-Bromo-benzyl, cyclopropyl
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide C₁₇H₂₂ClN₃O 319.8 Amide, amine, cyclopropane, cyano 3-Chlorophenyl-cyclopropyl, 2-cyano-3-methylbutan-2-yl
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide C₂₃H₃₆N₃O 376.5 (calculated) Amide, amine, indole, cycloheptyl Butyl, 3-cycloheptylpropyl, indol-3-yl

Pharmacological and Physicochemical Implications

  • Cyclopropane vs.
  • Chlorophenyl vs. Bromophenyl/Indole :
    • Chlorine’s electronegativity may enhance hydrogen bonding, while bromine’s larger size increases steric bulk. Indole’s aromaticity supports π-π interactions but reduces polarity .
  • Chain Length and Branching :
    • Butyramide’s longer chain compared to propionamide/acetamide may improve solubility but reduce passive membrane permeability .

Biological Activity

(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide, also known by its CAS number 1354032-95-3, is a chiral compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H23ClN2O
  • Molar Mass : 294.82 g/mol
  • Chirality : The (S)-enantiomer is specifically noted for its distinct biological properties compared to its (R)-counterpart.

Research indicates that this compound primarily functions as an inhibitor of bacterial growth . Its mechanism involves:

  • Inhibition of DNA-dependent RNA polymerase : By binding to this enzyme, the compound disrupts transcription processes essential for bacterial proliferation.
  • Interaction with formyl peptide receptors : This interaction suggests a role in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .

Pharmacodynamics

The pharmacodynamic profile of this compound can be summarized as follows:

Parameter Value
Binding AffinityHigh affinity for target enzymes
SelectivitySelective towards bacterial RNA polymerases
Inhibition TypeCompetitive inhibition

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial pathogens. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that modifications to the cyclopropyl moiety could enhance its antibacterial properties further .

Study 2: Inflammatory Response Modulation

Another study explored the compound's effects on inflammatory pathways through its interaction with formyl peptide receptors. The findings suggested that this compound could potentially serve as a therapeutic agent in managing inflammatory diseases due to its ability to modulate receptor activity.

Conclusion and Future Directions

This compound presents a compelling case for further research due to its unique biological activities and mechanisms of action. Continued investigation into its pharmacological properties may reveal new therapeutic applications, particularly in the fields of antimicrobial therapy and inflammation management.

Future studies should focus on:

  • Structural Modifications : To enhance efficacy and reduce potential side effects.
  • In Vivo Studies : To better understand the pharmacokinetics and long-term effects of the compound in living organisms.
  • Broader Spectrum Testing : Evaluating its efficacy against a wider range of pathogens.

Q & A

Basic: What are the recommended synthetic routes for preparing (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-3-methyl-butyramide?

The synthesis typically involves multi-step protocols:

  • Amide bond formation : React a substituted amino acid (e.g., (S)-2-amino-3-methylbutyric acid) with 1-(3-chlorophenyl)ethylamine under coupling agents like HATU or EDC/HOBt.
  • Cyclopropane introduction : Use alkylation or ring-opening reactions with cyclopropane derivatives (e.g., cyclopropyl bromide) in the presence of a base like NaH.
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to ensure retention of the (S)-configuration. Purification via chiral HPLC (e.g., using a Chiralpak IA column) is critical for enantiomeric purity validation .

Basic: What analytical techniques are essential for structural characterization?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm).
  • X-ray crystallography : Resolve stereochemistry and spatial arrangement of the 3-chlorophenyl and cyclopropyl groups, as demonstrated for structurally related amides .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₇H₂₄ClN₂O) and detect isotopic patterns for chlorine .

Advanced: How can researchers address challenges in achieving enantiomeric purity during synthesis?

  • Asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclopropane formation or amide coupling.
  • Chiral separation : Optimize HPLC conditions (e.g., hexane:isopropanol gradient on a Chiralcel OD-H column) to resolve (S)- and (R)-enantiomers.
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis of intermediates) to favor the desired enantiomer .

Advanced: What strategies are used to investigate potential biological targets or mechanisms of action?

  • Target identification : Perform affinity chromatography with immobilized compound analogs to isolate binding proteins.
  • Molecular docking : Use software like AutoDock Vina to predict interactions with receptors (e.g., mitochondrial proteins, as suggested for related amides ).
  • Functional assays : Measure cAMP inhibition or calcium flux in cell lines transfected with candidate GPCRs.

Advanced: How should researchers resolve contradictions in reported solubility or stability data?

  • Controlled solubility studies : Compare results in standardized buffers (e.g., PBS at pH 7.4 vs. simulated gastric fluid) using nephelometry or UV-Vis spectroscopy.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the amide bond) .

Advanced: What methodologies optimize chromatographic analysis for this compound?

  • HPLC optimization : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% TFA in water/acetonitrile.
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 335 → 154 for quantification) to enhance sensitivity in biological matrices .

Advanced: How can metabolic pathways be elucidated?

  • In vitro metabolism : Incubate with liver microsomes and identify phase I/II metabolites via UPLC-QTOF-MS.
  • Isotopic labeling : Synthesize a deuterated analog to track metabolic transformations (e.g., hydroxylation at the cyclopropyl ring) .

Advanced: What computational approaches predict physicochemical properties?

  • Molecular dynamics (MD) simulations : Estimate logP (predicted ~3.2) and membrane permeability using tools like Schrödinger’s QikProp.
  • Density functional theory (DFT) : Calculate pKa of the amino group (expected ~9.5) and assess tautomeric stability .

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